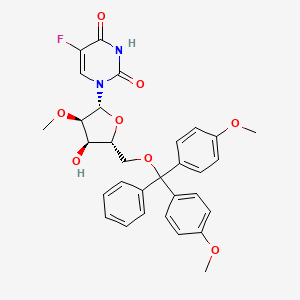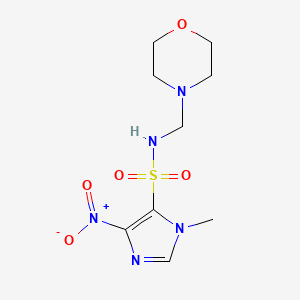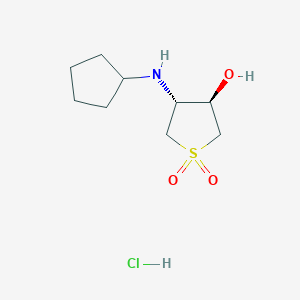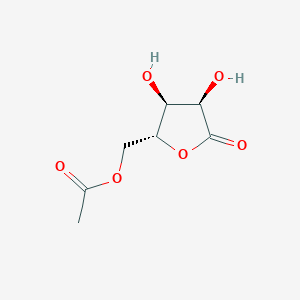
5-O-Acetyl-D-ribo-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Acetyl-D-ribo-1,4-lactone is a carbohydrate-based lactone with the molecular formula C7H10O6 It is a derivative of D-ribono-1,4-lactone, where the hydroxyl group at the 5th position is acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Acetyl-D-ribo-1,4-lactone typically involves the selective acylation of D-ribono-1,4-lactone. One common method is the regioselective enzyme-catalyzed acylation, which ensures high specificity and yield . Another approach involves the use of chemical reagents such as acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their efficiency and environmental friendliness. The use of biocatalysts like Candida antarctica lipase B (CALB) can facilitate the acylation process, producing the desired lactone in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-O-Acetyl-D-ribo-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone into its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sodium metaperiodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as other functionalized lactones .
Wissenschaftliche Forschungsanwendungen
5-O-Acetyl-D-ribo-1,4-lactone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrate derivatives and natural products.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme specificity.
Industry: The compound is used in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 5-O-Acetyl-D-ribo-1,4-lactone involves its interaction with specific enzymes and molecular targets. The acetyl group can be hydrolyzed by esterases, releasing D-ribono-1,4-lactone, which can then participate in various metabolic pathways . The compound’s unique structure allows it to act as a substrate or inhibitor for certain enzymes, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-ribono-1,4-lactone: The parent compound without the acetyl group.
Glucono-1,5-lactone: A similar lactone derived from glucose.
Galactono-1,4-lactone: A lactone derived from galactose.
Uniqueness
5-O-Acetyl-D-ribo-1,4-lactone is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This modification enhances its utility in synthetic chemistry and broadens its range of applications compared to its non-acetylated counterparts .
Eigenschaften
Molekularformel |
C7H10O6 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
[(2R,3S,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H10O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-6,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
WARRVDGJNZAMDR-HSUXUTPPSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(=O)O1)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(=O)O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
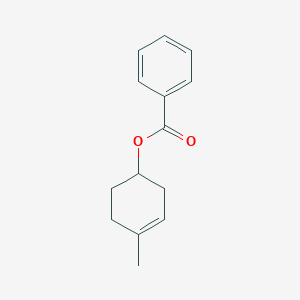
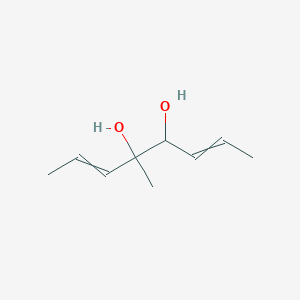
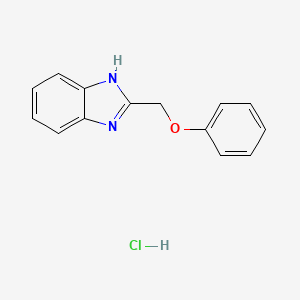
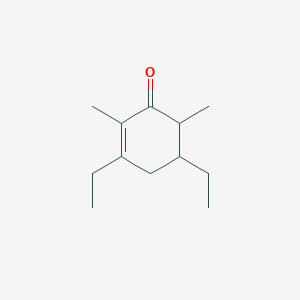
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)
